

An In-depth Technical Guide to the Chemical Structure and Analysis of Myosmine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and analytical methodologies for myosmine is paramount. Myosmine, a minor tobacco alkaloid also found in various food sources, presents significant interest due to its structural relationship to nicotine and its potential physiological effects.[1] This guide provides a detailed overview of myosmine's chemical structure, analytical quantification techniques, and associated biochemical pathways.

Chemical Structure and Properties

Myosmine is a pyridine alkaloid characterized by a pyridine ring substituted with a 3,4-dihydro-2H-pyrrol-5-yl group at the 3-position.[2] Its chemical formula is $C_9H_{10}N_2$, with a molar mass of 146.19 g/mol.[2] The structure of myosmine is foundational to its chemical reactivity and biological interactions.

Myosmine Chemical Structure

Key Identifiers:

- IUPAC Name: 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine[2]
- CAS Number: 532-12-7[2]
- Molecular Formula: $C_9H_{10}N_2$ [2]

- SMILES: C1CC(=NC1)C2=CN=CC=C2^[2]
- InChI: InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2^[2]

Analytical Methodologies

The accurate quantification of myosmine in various biological and environmental matrices is crucial for research and regulatory purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[3][4]} Isotope dilution mass spectrometry, utilizing deuterated internal standards like Myosmine-d4, is often employed to enhance accuracy and precision by correcting for matrix effects.^{[3][5]}

Quantitative Data Summary

Analytical Method	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
GC/MS	Toenail, Plasma, Saliva	Not Specified	Not Specified	[4]
LC-MS/MS	Refill liquids for e-cigs	0.3-20.0 ng/mL	1.0-31.8 ng/mL	[6]
GC-MS	Tobacco and tobacco products	0.0065 - 0.1509 µg/g	0.0217 - 0.5031 µg/g	[6]
DART-MS/MS	Tobacco and tobacco products	0.004-0.835 µg/g	0.013-2.787 µg/g	[6]
UPLC-MS/MS	Nicotine pouches	Not Specified	Not Specified, but levels were below 0.06% relative to nicotine	[7]
LC-MS/MS	Urine	Not Specified, part of a 14-analyte panel	Wide quantitation ranges, within 1.2–72,000 ng/mL for the panel	[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC/MS) for Myosmine in Biological Matrices

This method is suitable for the determination of myosmine in plasma, saliva, and toenails.[4]

Sample Preparation (General overview):

- Extraction: Samples are subjected to an extraction procedure to isolate the alkaloids. This may involve liquid-liquid extraction or solid-phase extraction.

- **Derivatization (if necessary):** Depending on the specific method, derivatization may be performed to improve the chromatographic properties and mass spectrometric sensitivity of myosmine.
- **Reconstitution:** The extracted and derivatized sample is reconstituted in a suitable solvent for GC/MS analysis.

GC/MS Conditions (Illustrative):

- **Gas Chromatograph:** Agilent 6890 or similar.
- **Column:** HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- **Carrier Gas:** Helium at a constant flow rate.
- **Injection Mode:** Splitless.
- **Temperature Program:** An initial oven temperature of 60°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.
- **Mass Spectrometer:** Agilent 5973 or similar.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Acquisition Mode:** Selected Ion Monitoring (SIM) for target ions of myosmine and internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Myosmine Quantification

This protocol outlines a general workflow for the quantification of myosmine using an isotope dilution LC-MS/MS method.^[3]

Sample Preparation:

- **Spiking:** An internal standard (Myosmine-d4) is added to the sample.^[3]

- Extraction: Myosmine and the internal standard are extracted from the matrix using an appropriate technique (e.g., solid-phase extraction, liquid-liquid extraction).
- Concentration and Reconstitution: The extract is evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Conditions (Illustrative):

- Liquid Chromatograph: Waters Acquity UPLC or similar.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for myosmine and its internal standard.[3]

Quantification: The concentration of myosmine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.[3]



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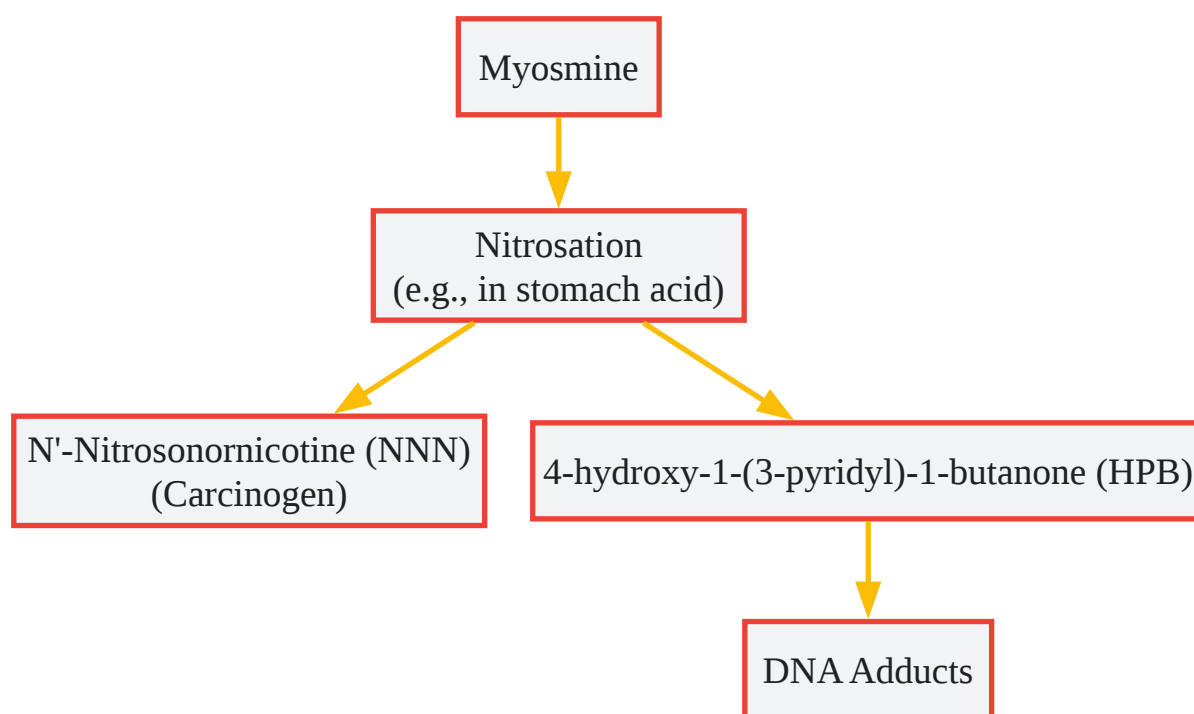
Myosmine Quantification Workflow

Signaling and Metabolic Pathways

Myosmine exhibits a low affinity for $\alpha 4\beta 2$ nicotinic acetylcholine receptors (nAChR) with a K_i of 3300 nM.[9] A significant area of research focuses on its metabolic activation and potential for genotoxicity.[4][10]

Nitrosation of Myosmine

In acidic environments, such as the stomach, myosmine can undergo nitrosation to form reactive intermediates. This process can lead to the formation of N'-nitrosonornicotine (NNN), a known carcinogen, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[11][12] The formation of HPB is significant as it suggests a pathway to the formation of DNA adducts, similar to the metabolic activation of other tobacco-specific nitrosamines like NNN and NNK.[11][13]



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Myosmine Nitrosation Pathway

Peroxidation Pathway

In addition to nitrosation, a peroxidation pathway for myosmine has been proposed.[12] This alternative activation mechanism can also lead to the formation of HPB, further highlighting the potential for myosmine to contribute to the formation of harmful metabolites.[12]

This technical guide provides a foundational understanding of myosmine's chemical nature, analytical determination, and biochemical transformations. The detailed methodologies and summarized data serve as a valuable resource for professionals engaged in research and development in related fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Analysis of Myosmine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014105#myosmine-chemical-structure-and-analysis]

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